![molecular formula C13H17N3OS B2913888 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797643-04-9](/img/structure/B2913888.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone
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Description
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H17N3OS and its molecular weight is 263.36. The purity is usually 95%.
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Scientific Research Applications
Muscarinic Receptor Agonists and Antipsychotic Activity
One study discusses (5R,6R)-6-(3-Propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC), a compound with partial muscarinic receptor agonist mode of action. This compound was found to decrease rates of intravenous self-administration of cocaine in drug-naive mice, suggesting its potential in treating cocaine abuse through muscarinic receptor pathways (Rasmussen et al., 2000). The mechanism of PTAC indicates its dual role as a partial agonist at muscarinic M(2) and M(4) receptors and antagonist at M(1), M(3), and M(5) receptors, presenting an interesting avenue for research into similar compounds for therapeutic applications.
Antibacterial Activity
Another study focused on the synthesis and antibacterial activity of novel compounds, including (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives. These compounds were characterized by various spectroscopic methods and exhibited promising in vitro antibacterial activity, highlighting the potential for such structures in developing new antibacterial agents (Reddy et al., 2011).
Synthesis and Characterization of Complexes
Research into the synthesis and characterization of Schiff base metal complexes derived from antibiotics with various derivatives shows the versatility of bicyclic and thiadiazole compounds in forming complexes with potential pharmacological applications. Such studies provide a basis for exploring the chemical behavior and interaction of similar compounds with metal ions, which could be relevant for medicinal chemistry and material science (Abdulghani & Hussain, 2015).
Antitumor Activity
Compounds incorporating thiadiazole structures have been investigated for their antitumor activity. For instance, synthesis and characterization studies have aimed at developing new drugs with potential anticancer activity, exploring the effects of various substitutions on thiadiazole rings. Such research underlines the importance of structural modifications in enhancing biological activity and provides insights into the design of new anticancer agents (Bhole & Bhusari, 2011).
properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-2-4-11-12(18-15-14-11)13(17)16-9-5-3-6-10(16)8-7-9/h3,5,9-10H,2,4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLDIVOPYYLWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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